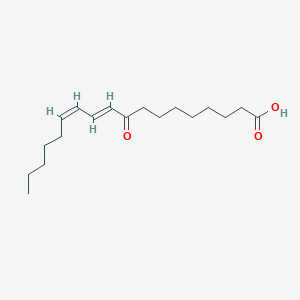

9-OxoODE

Description

9-OxoODE has been reported in Glycine max and Capsicum annuum with data available.

Properties

IUPAC Name |

(10E,12Z)-9-oxooctadeca-10,12-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h6,8,11,14H,2-5,7,9-10,12-13,15-16H2,1H3,(H,20,21)/b8-6-,14-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUZSWWYKKLTDHU-ZJHFMPGASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=CC(=O)CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C=C\C(=O)CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 9-OxoODE | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004669 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

54232-59-6 | |

| Record name | 9-Oxo-10E,12Z-octadecadienoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54232-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide on the Role of 9-Oxo-10(E),12(Z)-octadecadienoic Acid (9-OxoODE) in Cell Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Oxo-10(E),12(Z)-octadecadienoic acid (9-OxoODE) is an oxidized metabolite of the essential fatty acid, linoleic acid.[1] It belongs to a class of lipid mediators known as oxylipins, which are increasingly recognized for their diverse roles in cellular signaling and pathophysiology. This compound is formed through the oxidation of its precursor, 9-hydroxyoctadecadienoic acid (9-HODE).[2] This conversion can occur both enzymatically and non-enzymatically under conditions of oxidative stress.[3] Emerging evidence has implicated this compound and its related metabolites in a variety of cellular processes, including metabolic regulation, inflammation, pain perception, and cancer cell apoptosis.[3][4] This technical guide provides a comprehensive overview of the current understanding of this compound's role in cell signaling, with a focus on its molecular targets and downstream effects.

Core Signaling Pathways of this compound

This compound exerts its biological effects by interacting with several key signaling molecules, including nuclear receptors and G-protein coupled receptors.

Peroxisome Proliferator-Activated Receptors (PPARs)

A significant body of research has identified this compound and its isomers as agonists of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARγ. PPARs are ligand-activated transcription factors that play a crucial role in the regulation of lipid and glucose metabolism, as well as inflammation.

Upon binding to this compound, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event recruits coactivator proteins, leading to the transcription of genes involved in fatty acid oxidation and transport. For instance, studies have shown that 9-oxo-ODA, a closely related isomer, increases the mRNA expression of PPARα target genes in mouse primary hepatocytes, resulting in decreased triglyceride accumulation.

G-Protein Coupled Receptor 132 (GPR132)

The precursor of this compound, 9-HODE, is a known endogenous ligand for the G-protein coupled receptor GPR132, also known as G2A. GPR132 is highly expressed in immune cells, such as macrophages, and is implicated in inflammatory processes. Activation of GPR132 by 9-HODE leads to an increase in intracellular calcium levels. While the direct interaction of this compound with GPR132 is less characterized, the metabolic proximity to 9-HODE suggests a potential role in modulating GPR132 signaling.

Transient Receptor Potential Vanilloid 1 (TRPV1)

This compound and its precursor 9-HODE have been identified as endogenous agonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. TRPV1 is a non-selective cation channel primarily known for its role in detecting noxious heat and pain. Activation of TRPV1 by these oxidized linoleic acid metabolites contributes to thermal sensitivity and nociception. For instance, application of 9-HODE to cultured rat trigeminal ganglion neurons triggers the release of the neuropeptide calcitonin gene-related peptide (iCGRP), a key event in pain signaling.

Quantitative Data on this compound and Related Metabolites

The following table summarizes the available quantitative data on the bioactivity of this compound and its precursor, 9-HODE.

| Compound | Target | Assay | Cell Type | EC50 / IC50 | Reference |

| 9-HODE | GPR132 | β-arrestin recruitment | CHO-hGPR132a | pEC50 = 5.4 ± 0.16 | |

| 9-HODE | GPR132 | Inositol monophosphate accumulation | CHO-K1 | EC50 = 7.5 µM | |

| 9(S)-HODE | TRPV1 | Ca2+ influx | HEK-293 expressing rat TRPV1 | EC50 between 25-50 µM | |

| 9-HODE | TRPV1 | iCGRP release | Rat trigeminal ganglion neurons | EC50 ≈ 300 nM | |

| 13-HODE | TRPV1 | Inward current | CHO cells expressing TRPV1 | EC50 ≈ 800 nM | |

| 9-oxo-ODAs | Apoptosis | Cell proliferation | HeLa, SiHa | IC50 = 25-50 µM |

Role in Cancer Cell Apoptosis

Recent studies have highlighted the potential of this compound and its isomers as anti-cancer agents. Specifically, 9-oxo-(10E,12E)-octadecadienoic acid (9-EE-KODE) has been shown to induce apoptosis in human ovarian cancer (HRA) cells. The mechanism of action involves the mitochondrial pathway of apoptosis, characterized by:

-

DNA fragmentation: Cleavage of genomic DNA into smaller fragments.

-

Phosphatidylserine (B164497) exposure: Translocation of phosphatidylserine from the inner to the outer leaflet of the plasma membrane.

-

Caspase activation: Increased activity of executioner caspases, such as caspase-3/7.

-

Mitochondrial dysfunction: Dissipation of the mitochondrial membrane potential and release of cytochrome c from the mitochondria into the cytosol.

-

Regulation of Bcl-2 family proteins: Down-regulation of the anti-apoptotic protein Bcl-2 and up-regulation of the pro-apoptotic protein Bax.

Furthermore, 9-oxo-ODAs have been found to suppress the proliferation of human cervical cancer cells by inducing cell cycle arrest and apoptosis, partly through the inhibition of cyclin-dependent kinase 1 (CDK1).

Experimental Protocols

PPARα Luciferase Reporter Assay

This assay is used to quantify the ability of a compound to activate PPARα.

Principle: Cells are co-transfected with a PPARα expression vector and a reporter plasmid containing a luciferase gene under the control of a PPRE. Activation of PPARα by a ligand leads to the expression of luciferase, which can be measured by adding a substrate and detecting the resulting luminescence.

Methodology:

-

Cell Culture and Transfection:

-

Plate cells (e.g., HEK293T or HepG2) in a 96-well plate.

-

Co-transfect the cells with a PPARα expression plasmid and a PPRE-luciferase reporter plasmid using a suitable transfection reagent.

-

-

Compound Treatment:

-

After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or a control agonist (e.g., WY-14643).

-

Incubate for another 24-48 hours.

-

-

Luciferase Assay:

-

Lyse the cells and add a luciferase substrate solution.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) to account for variations in transfection efficiency.

-

Plot the fold induction of luciferase activity against the compound concentration to determine the EC50 value.

-

Apoptosis Assays

Principle: In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, conjugated to a fluorophore (e.g., FITC), can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Methodology:

-

Cell Treatment: Treat cells with this compound at the desired concentrations for the specified time.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining:

-

Wash the cells with PBS and resuspend in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and incubate in the dark.

-

Add PI just before analysis.

-

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Live cells: Annexin V-negative, PI-negative.

-

Early apoptotic cells: Annexin V-positive, PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

-

Principle: This assay detects DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) is used to incorporate labeled dUTPs at the 3'-hydroxyl ends of fragmented DNA.

Methodology:

-

Cell Fixation and Permeabilization: Fix cells with paraformaldehyde and permeabilize with Triton X-100.

-

Labeling: Incubate the cells with a reaction mixture containing TdT and fluorescently labeled dUTPs.

-

Detection: Visualize the labeled cells using fluorescence microscopy or flow cytometry.

Principle: In the mitochondrial pathway of apoptosis, cytochrome c is released from the mitochondria into the cytosol. This can be detected by separating the cytosolic and mitochondrial fractions of the cell and performing a Western blot for cytochrome c.

Methodology:

-

Cell Fractionation:

-

Homogenize the cells in a buffer that maintains mitochondrial integrity.

-

Perform differential centrifugation to separate the cytosolic fraction (supernatant) from the mitochondrial fraction (pellet).

-

-

Western Blotting:

-

Run the protein lysates from both fractions on an SDS-PAGE gel.

-

Transfer the proteins to a membrane and probe with an antibody specific for cytochrome c.

-

An increase in cytochrome c in the cytosolic fraction and a decrease in the mitochondrial fraction indicate apoptosis.

-

Conclusion

This compound is a bioactive lipid metabolite with significant roles in cell signaling. Its ability to activate PPARα positions it as a key regulator of lipid metabolism. Furthermore, its involvement in GPR132 and TRPV1 signaling highlights its contribution to inflammation and pain perception. The pro-apoptotic effects of this compound in cancer cells suggest its potential as a therapeutic agent. Further research is warranted to fully elucidate the intricate signaling networks regulated by this compound and to explore its therapeutic potential in various diseases. This guide provides a foundational understanding of this compound's function and offers detailed methodologies for its investigation, serving as a valuable resource for researchers in the field.

References

- 1. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 2. content-assets.jci.org [content-assets.jci.org]

- 3. A re-evaluation of 9-HODE activity at TRPV1 channels in comparison with anandamide: enantioselectivity and effects at other TRP channels and in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of a Potent and Selective G2A (GPR132) Agonist - PMC [pmc.ncbi.nlm.nih.gov]

9-OxoODE: A Technical Guide to its Discovery, History, and Role in Lipidomics

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Oxo-10(E),12(Z)-octadecadienoic acid (9-OxoODE) is an oxidized metabolite of linoleic acid, a polyunsaturated fatty acid abundant in the Western diet.[1][2] As a member of the oxidized linoleic acid metabolites (OXLAMs), this compound has emerged as a significant bioactive lipid mediator implicated in a range of physiological and pathological processes.[3][4] Its discovery and subsequent investigation have provided valuable insights into the complex interplay between lipid metabolism, oxidative stress, and cellular signaling. This technical guide provides a comprehensive overview of the discovery and history of this compound in lipidomics, detailed experimental protocols for its study, and a summary of its known biological functions and signaling pathways.

Discovery and History

The discovery of this compound is intrinsically linked to the broader investigation of lipoxygenase-mediated metabolism of polyunsaturated fatty acids. Early research in the late 1980s and early 1990s focused on understanding the enzymatic oxidation of lipids within cellular membranes.

A pivotal moment in the history of this compound was the work of Kühn, Belkner, and Wiesner in 1990 . In their studies on rabbit reticulocyte membranes, they identified not only hydroxy derivatives of linoleic acid but also their corresponding keto metabolites. Specifically, they detected 9-oxooctadecadienoic acid as a minor product of the reticulocyte lipoxygenase.[5] This was among the first definitive identifications of this compound in a biological system, establishing its origin from the enzymatic oxidation of linoleic acid. These studies highlighted that a significant portion of these oxidized fatty acids were esterified within the membrane lipids, suggesting a role in membrane structure and function during cellular maturation.

Subsequent research has solidified the understanding of this compound as a product of the oxidation of 9-hydroxyoctadecadienoic acid (9-HODE). The rise in dietary linoleic acid intake over the last century has paralleled an increased focus on its oxidized metabolites, including this compound, and their potential roles in chronic diseases.

Biosynthesis and Metabolism

This compound is not synthesized de novo but is formed from the precursor linoleic acid through a series of enzymatic and non-enzymatic oxidation reactions.

Formation from Linoleic Acid

The primary pathway for this compound formation involves the following steps:

-

Oxygenation of Linoleic Acid: Linoleic acid is first oxidized by lipoxygenases (LOXs), cyclooxygenases (COXs), or cytochrome P450 enzymes to form 9-hydroperoxyoctadecadienoic acid (9-HPODE).

-

Reduction to 9-HODE: 9-HPODE is then rapidly reduced to the more stable 9-hydroxyoctadecadienoic acid (9-HODE).

-

Oxidation to this compound: Finally, 9-HODE is oxidized at its hydroxyl group by hydroxy-fatty acid dehydrogenases to yield this compound.

This biosynthetic pathway is a key source of this compound in various tissues and cells.

Biological Functions and Signaling Pathways

This compound is now recognized as a potent signaling molecule that exerts its effects through interaction with specific cellular receptors. Its biological activities are diverse, ranging from the regulation of gene expression to the modulation of ion channel activity.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonist

A significant body of evidence has identified this compound as an agonist for Peroxisome Proliferator-Activated Receptor alpha (PPARα) and gamma (PPARγ).

-

PPARα Activation: As a PPARα agonist, this compound plays a crucial role in the regulation of lipid metabolism. Upon binding to PPARα, it induces the expression of genes involved in fatty acid oxidation, leading to a decrease in triglyceride accumulation in hepatocytes. This suggests a potential therapeutic role for this compound and its analogues in metabolic disorders such as dyslipidemia.

-

PPARγ Activation: this compound, along with its precursor 9-HODE, can also activate PPARγ. The activation of PPARγ is critical in adipogenesis and insulin (B600854) sensitization. Structural studies have revealed that two molecules of 9-HODE can bind simultaneously to the ligand-binding pocket of PPARγ, inducing a conformational change that leads to the recruitment of coactivators and subsequent gene transcription.

The signaling pathway for PPAR activation by this compound is illustrated below:

Transient Receptor Potential Vanilloid 1 (TRPV1) Activation

This compound, along with other OXLAMs, has been identified as an endogenous agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain perception and inflammation. Activation of TRPV1 by these lipid mediators contributes to thermal hyperalgesia and mechanical allodynia. Studies have shown that this compound can evoke calcium influx in sensory neurons in a TRPV1-dependent manner.

The proposed mechanism of TRPV1 activation is depicted in the following diagram:

Quantitative Data

The levels of this compound can vary significantly depending on the biological matrix and the physiological or pathological state. The following table summarizes representative quantitative data from various studies.

| Biological Matrix | Species | Condition | This compound Concentration | Reference |

| Rat Plasma | Rat | Normal | 218.1 ± 53.7 nmol/L | |

| Human Plasma | Human | Nonalcoholic Steatohepatitis (NASH) | Elevated vs. controls | |

| Rabbit Reticulocyte Membranes | Rabbit | Normal | Minor product |

Experimental Protocols

Accurate and reproducible quantification of this compound is crucial for understanding its biological roles. The following sections provide detailed methodologies for the extraction and analysis of this compound from biological samples.

Protocol 1: Extraction of this compound from Biological Tissues

This protocol is adapted from methods for the extraction of oxidized linoleic acid metabolites from tissues.

Materials:

-

Biological tissue (e.g., liver, brain)

-

Liquid nitrogen

-

Mortar and pestle

-

Glass centrifuge tubes with Teflon-lined caps

-

Extraction Solvent: Chloroform:Methanol (2:1, v/v)

-

Internal Standard (IS): Deuterated this compound or a structurally similar deuterated oxylipin

-

0.9% NaCl solution

-

Nitrogen gas evaporator

-

Reconstitution solvent (e.g., Methanol/Water)

Procedure:

-

Sample Homogenization: Immediately flash-freeze the tissue in liquid nitrogen. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Solvent Extraction:

-

Transfer a known weight of the powdered tissue (e.g., 100 mg) to a glass centrifuge tube.

-

Add 2 mL of ice-cold chloroform:methanol (2:1, v/v) containing the internal standard.

-

Vortex vigorously for 1 minute and incubate on a shaker at 4°C for 1 hour.

-

-

Phase Separation:

-

Add 0.4 mL of 0.9% NaCl solution to induce phase separation.

-

Vortex briefly and centrifuge at 2000 x g for 10 minutes at 4°C.

-

-

Lipid Extract Collection:

-

Carefully collect the lower organic phase (containing lipids) using a glass Pasteur pipette and transfer to a new glass tube.

-

Repeat the extraction of the remaining aqueous phase and protein interface with another 1 mL of the extraction solvent, centrifuge, and pool the organic phases.

-

-

Solvent Evaporation: Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried lipid extract in a small, precise volume of the appropriate solvent for subsequent analysis (e.g., 100 µL of methanol/water).

The general workflow for tissue extraction is visualized below:

Protocol 2: Quantification of this compound by UPLC-MS/MS

This protocol provides a general method for the quantification of this compound using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Instrumentation:

-

UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by re-equilibration.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 40°C.

Mass Spectrometry Conditions:

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transition for this compound and its internal standard.

-

This compound: m/z 293.2 → m/z 171.1 (example transition, should be optimized).

-

Internal Standard (e.g., d4-9-OxoODE): Monitor the corresponding mass shift.

-

-

Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.

A schematic of the UPLC-MS/MS workflow is presented below:

Protocol 3: PPARγ Activation Assay

This cell-based reporter assay can be used to determine the ability of this compound to activate PPARγ.

Materials:

-

Cell line suitable for transfection (e.g., HEK293T or CV-1).

-

Expression vector for a Gal4 DNA-binding domain-PPARγ ligand-binding domain (LBD) fusion protein.

-

Reporter vector containing a luciferase gene under the control of a Gal4 upstream activation sequence (UAS).

-

Transfection reagent.

-

This compound and a known PPARγ agonist (e.g., rosiglitazone) as a positive control.

-

Luciferase assay system.

Procedure:

-

Cell Culture and Transfection:

-

Culture the cells in appropriate media.

-

Co-transfect the cells with the Gal4-PPARγ-LBD expression vector and the Gal4-luciferase reporter vector using a suitable transfection reagent.

-

-

Treatment:

-

After 24 hours of transfection, treat the cells with varying concentrations of this compound, the positive control, and a vehicle control.

-

Incubate for an additional 18-24 hours.

-

-

Luciferase Assay:

-

Lyse the cells and measure the luciferase activity according to the manufacturer's protocol of the luciferase assay system.

-

-

Data Analysis:

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.

-

Plot the fold activation of luciferase activity relative to the vehicle control against the concentration of this compound.

-

Conclusion

Since its initial discovery in the early 1990s, this compound has transitioned from being a minor product of lipid peroxidation to a recognized bioactive lipid mediator with significant roles in cellular signaling. Its ability to activate key nuclear receptors and ion channels underscores its importance in both physiological and pathological processes. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the intricate biology of this compound and explore its potential as a therapeutic target in a variety of diseases, including metabolic disorders, inflammatory conditions, and chronic pain. The continued exploration of this compound and other OXLAMs will undoubtedly continue to enrich our understanding of the vast and complex world of lipidomics.

References

- 1. wjgnet.com [wjgnet.com]

- 2. Linoleic acid and Its Oxidized Metabolites: Exposure, Bioavailability and Brain Metabolism [escholarship.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Subcellular distribution of lipoxygenase products in rabbit reticulocyte membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dichotomy of Oxidized Linoleic Acid Metabolites: A Technical Guide to the Biological Significance of 9-OxoODE and 13-OxoODE

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidized metabolites of linoleic acid, the most abundant polyunsaturated fatty acid in the human diet, are emerging as critical signaling molecules in a host of physiological and pathological processes. Among these, 9-oxo-octadecadienoic acid (9-OxoODE) and 13-oxo-octadecadienoic acid (13-OxoODE) have garnered significant attention for their diverse and often opposing biological activities. These keto-dienes are downstream products of 9-hydroxyoctadecadienoic acid (9-HODE) and 13-hydroxyoctadecadienoic acid (13-HODE), respectively, and their formation is often elevated in states of oxidative stress. This technical guide provides an in-depth exploration of the biological significance of this compound and 13-OxoODE, with a focus on their signaling pathways, roles in disease, and the experimental methodologies used to elucidate their functions.

Core Biological Functions and Signaling Pathways

This compound and 13-OxoODE exert their effects primarily through the activation of specific cellular receptors, leading to the modulation of gene expression and cellular responses. Their roles are particularly prominent in inflammation, metabolic regulation, and cancer biology.

The Pro-Inflammatory Actions of this compound

This compound is increasingly recognized for its pro-inflammatory properties, which are often mediated through the G protein-coupled receptor 132 (GPR132).

-

GPR132 Signaling: 9-HODE, the precursor to this compound, is a potent ligand for GPR132, a receptor highly expressed in macrophages within atherosclerotic plaques.[1] While the direct binding of this compound to GPR132 is less characterized, the pro-inflammatory effects of the 9-HODE/9-OxoODE axis are often attributed to this receptor. Activation of GPR132 in macrophages can contribute to the progression of atherosclerosis by promoting a pro-inflammatory phenotype.[1][2]

-

Inflammation and Atherosclerosis: In advanced atherosclerotic lesions, non-enzymatic oxidation of linoleic acid leads to the formation of both 9-HODE and 13-HODE.[1] The pro-inflammatory actions of 9-HODE, acting through GPR132, can overwhelm the protective mechanisms, leading to a fragile and acellular plaque.[1]

The Anti-Inflammatory and Metabolic Regulatory Roles of 13-OxoODE

In contrast to its 9-oxo counterpart, 13-OxoODE is predominantly associated with anti-inflammatory and metabolic regulatory functions, largely through its activity as a potent agonist for the nuclear receptor, peroxisome proliferator-activated receptor-gamma (PPARγ).

-

PPARγ Activation: 13-OxoODE is an endogenous ligand for PPARγ. This activation is crucial for the regulation of adipogenesis, lipid metabolism, and the immune response. The binding of 13-OxoODE to PPARγ induces a conformational change in the receptor, leading to the recruitment of coactivators and the transcriptional regulation of target genes.

-

Anti-Inflammatory Effects: The activation of PPARγ by 13-OxoODE has significant anti-inflammatory consequences. In colonic epithelial cells, 13-OxoODE has been shown to exert anti-inflammatory effects, suggesting a potential therapeutic role in inflammatory bowel disease. In macrophages, 13-OxoODE can suppress the production of pro-inflammatory mediators. For instance, it has been shown to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production and the expression of pro-inflammatory cytokines like TNF-α and IL-1β by inhibiting the NF-κB and MAPK signaling pathways.

-

Metabolic Regulation: As a PPARγ agonist, 13-OxoODE plays a role in metabolic homeostasis. PPARγ is a master regulator of adipogenesis, and its activation can promote the differentiation of adipocytes and enhance insulin (B600854) sensitivity.

Involvement in Disease

The distinct biological activities of this compound and 13-OxoODE implicate them in the pathophysiology of several diseases.

Atherosclerosis

The balance between 9-HODE/9-OxoODE and 13-HODE/13-OxoODE appears to be critical in the progression of atherosclerosis. In early stages, the enzymatic production of 13-HODE and its conversion to 13-OxoODE may be protective through PPARγ activation, leading to increased lipid clearance. However, in later stages, the non-enzymatic generation of both isomers, with the pro-inflammatory actions of the 9-HODE/9-OxoODE-GPR132 axis, contributes to plaque instability.

Cancer

The roles of these oxylipins in cancer are complex and appear to be context-dependent.

-

13-OxoODE in Breast Cancer: 13-OxoODE has demonstrated anti-cancer stem cell (CSC) properties in breast cancer models. It has been shown to suppress cell proliferation, induce apoptosis, and reduce the population of cancer stem cells by downregulating c-Myc expression.

-

This compound in Ovarian Cancer: In contrast, a stereoisomer of this compound has been shown to induce apoptosis in human ovarian cancer cells through a mitochondrial-mediated pathway.

Metabolic Diseases

Elevated levels of this compound and 13-OxoODE are associated with metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes. In obese adolescents, these oxidized linoleic acid metabolites are associated with liver injury, particularly in the presence of hepatic steatosis.

Quantitative Data Summary

The following tables summarize key quantitative data related to the biological activities and detection of this compound and 13-OxoODE.

| Parameter | This compound | 13-OxoODE | Reference |

| Receptor Activation | |||

| GPR132 | Potentially activates (via 9-HODE) | Weak or no activation | |

| PPARγ | Activates | Potent activator | |

| Biological Effects | |||

| Inflammation | Pro-inflammatory | Anti-inflammatory | |

| Macrophage Polarization | M1 phenotype (pro-inflammatory) | M2 phenotype (anti-inflammatory) | |

| Cancer Cell Proliferation | May have context-dependent effects | Suppresses (breast cancer) | |

| Cancer Cell Apoptosis | Induces (ovarian cancer) | Induces (breast cancer) |

Table 1: Summary of Biological Activities of this compound and 13-OxoODE

| Analyte | Concentration (nmol/L) in Rat Plasma | Method | Reference |

| This compound | 218.1 ± 53.7 | Q-TOFMS | |

| 13-OxoODE | 57.8 ± 19.2 | Q-TOFMS | |

| 9-HODE | 57.8 ± 18.7 | Q-TOFMS | |

| 13-HODE | 123.2 ± 31.1 | Q-TOFMS |

Table 2: Representative Concentrations of OxoODEs and their Precursors in Biological Samples

| Cell Line | Treatment | Effect | Quantitative Measure | Reference |

| RAW 264.7 Macrophages | 13-KODE (100 µM) + LPS | Inhibition of NO production | ~70% reduction | |

| RAW 264.7 Macrophages | 13-KODE (100 µM) + LPS | Inhibition of TNF-α expression | ~66% reduction in mRNA | |

| RAW 264.7 Macrophages | 13-KODE (100 µM) + LPS | Inhibition of IL-1β expression | ~52% reduction in mRNA | |

| Breast Cancer Stem Cells | 13-Oxo-ODE (150 µM) | Induction of late apoptosis | Increase from 6.5% to 23.7% |

Table 3: Quantitative Effects of OxoODEs in Cell-Based Assays

Experimental Protocols

Quantification of this compound and 13-OxoODE by LC-MS/MS

This protocol provides a general workflow for the sensitive and specific quantification of this compound and 13-OxoODE in biological samples.

1. Sample Preparation (Plasma)

-

Internal Standard Spiking: To 200 µL of plasma, add an internal standard mixture (e.g., deuterated analogs of the analytes).

-

Hydrolysis: For total fatty acid analysis (free and esterified), perform base hydrolysis by adding 2 M NaOH and incubating at 60°C for 60 minutes.

-

Acidification: Acidify the sample with 2 M HCl.

-

Liquid-Liquid Extraction: Extract the lipids using a solvent system such as hexane.

-

Evaporation and Reconstitution: Evaporate the organic solvent under a stream of nitrogen and reconstitute the residue in a suitable solvent (e.g., 85% methanol) for LC-MS/MS analysis.

2. LC-MS/MS Analysis

-

Chromatography: Separate the analytes using a reverse-phase C18 column with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile/methanol with 0.1% formic acid.

-

Mass Spectrometry: Perform detection using a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode. Use multiple reaction monitoring (MRM) for quantification, with specific precursor-product ion transitions for each analyte and internal standard.

Cell-Based Assay for Anti-Inflammatory Activity (Macrophage Model)

This protocol outlines a method to assess the anti-inflammatory effects of 13-OxoODE in a macrophage cell line.

1. Cell Culture and Treatment

-

Culture RAW 264.7 macrophage cells in appropriate media.

-

Pre-treat the cells with varying concentrations of 13-OxoODE for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a specified time (e.g., 24 hours) to induce an inflammatory response.

2. Measurement of Inflammatory Mediators

-

Nitric Oxide (NO) Assay: Measure the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.

-

Cytokine Measurement (ELISA): Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-1β in the culture supernatant using enzyme-linked immunosorbent assay (ELISA) kits.

-

Gene Expression Analysis (qRT-PCR): Isolate total RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of inflammatory genes (e.g., iNOS, TNF-α, IL-1β).

3. Western Blot Analysis for Signaling Pathways

-

Lyse the cells and perform western blotting to analyze the activation of key inflammatory signaling pathways, such as the phosphorylation of NF-κB and MAPKs.

Signaling Pathway and Experimental Workflow Visualizations

Caption: Pro-inflammatory signaling cascade of this compound.

Caption: Anti-inflammatory signaling cascade of 13-OxoODE.

Caption: Workflow for OxoODE quantification by LC-MS/MS.

Conclusion and Future Directions

This compound and 13-OxoODE are pivotal signaling molecules with distinct and often opposing roles in health and disease. While 13-OxoODE, primarily through PPARγ activation, exhibits protective anti-inflammatory and metabolic regulatory effects, this compound appears to contribute to pro-inflammatory responses, particularly in the context of atherosclerosis. This dichotomy underscores the complexity of lipid mediator signaling and highlights these molecules as potential therapeutic targets and disease biomarkers.

Future research should focus on further elucidating the specific downstream signaling pathways of GPR132 activation by the 9-HODE/9-OxoODE axis. Moreover, a deeper understanding of the enzymatic regulation of this compound and 13-OxoODE formation could provide novel avenues for therapeutic intervention. The development of specific inhibitors or mimetics for these pathways holds promise for the treatment of inflammatory, metabolic, and cancerous diseases. Continued refinement of analytical techniques will also be crucial for accurately assessing the in vivo concentrations and dynamics of these potent lipid mediators.

References

The Role of 9-Oxo-10(E),12(Z)-octadecadienoic Acid (9-OxoODE) in Inflammatory Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Oxo-10(E),12(Z)-octadecadienoic acid (9-OxoODE), a ketone derivative of the linoleic acid metabolite 9-hydroxyoctadecadienoic acid (9-HODE), is an emerging bioactive lipid with significant implications in the modulation of inflammatory pathways.[1][2] This technical guide provides an in-depth analysis of the synthesis, molecular mechanisms, and experimental evaluation of this compound in the context of inflammation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's role in cellular signaling and its potential as a therapeutic target.

Biosynthesis of this compound

This compound is formed through the oxidation of the allylic hydroxyl group of 9(S)-HODE or 9(R)-HODE.[3][4] The precursor, 9-HODE, can be generated through both enzymatic and non-enzymatic pathways.

-

Enzymatic Production of 9-HODE: Cyclooxygenases (COX-1 and COX-2) and cytochrome P450 enzymes can metabolize linoleic acid to 9-hydroperoxyoctadecadienoic acid (9-HPODE), which is then rapidly reduced to 9-HODE.[1]

-

Non-enzymatic Production of 9-HODE: Non-enzymatic oxidation of linoleic acid, often occurring under conditions of oxidative stress, produces a racemic mixture of 9-HODE and 13-HODE.

-

Conversion to this compound: 9-HODE is subsequently converted to this compound by hydroxy-fatty acid dehydrogenases.

Mechanism of Action in Inflammatory Pathways

This compound exerts its effects on inflammatory pathways primarily through the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPARγ. It is also implicated in signaling through the G protein-coupled receptor GPR132, although the pro-inflammatory effects are more strongly associated with its precursor, 9-HODE.

Peroxisome Proliferator-Activated Receptor (PPAR) Activation

This compound, along with 9-HODE, acts as a direct agonist for PPARγ. PPARs are ligand-activated transcription factors that play a crucial role in regulating inflammation, lipid metabolism, and glucose homeostasis. The activation of PPARγ by this compound leads to the transrepression of pro-inflammatory genes.

The proposed signaling pathway for PPARγ activation by this compound is as follows:

Modulation of NF-κB and MAPK Signaling Pathways

While direct studies on this compound's effect on NF-κB and MAPK pathways are less prevalent than for its 13-OxoODE isomer, related oxo-fatty acids have been shown to inhibit these pro-inflammatory signaling cascades. For instance, 8-oxo-9-octadecenoic acid (OOA) has been demonstrated to suppress LPS-induced activation of NF-κB and MAPK (JNK and ERK) pathways in macrophages. This is achieved by inhibiting the phosphorylation of IκB-α and p50 for the NF-κB pathway, and JNK and ERK for the MAPK pathway. Given the structural similarity, it is plausible that this compound employs a similar mechanism.

The inhibitory effect on these pathways leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound and its precursors.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Formal Name | 9-oxo-10E,12Z-octadecadienoic acid | |

| CAS Number | 54232-59-6 | |

| Molecular Formula | C₁₈H₃₀O₃ | |

| Formula Weight | 294.4 g/mol | |

| λmax | 279 nm | |

| Solubility (Ethanol) | 50 mg/mL | |

| Solubility (DMSO) | 50 mg/mL | |

| Solubility (DMF) | 50 mg/mL | |

| Solubility (PBS, pH 7.2) | 1 mg/mL |

Table 2: Concentrations of Oxidized Linoleic Acid Metabolites in Rat Plasma

| Metabolite | Mean Concentration (nmol/L) | Reference |

| 9-HODE | 57.8 | |

| 13-HODE | 123.2 | |

| This compound | 218.1 | |

| 13-OxoODE | 57.8 |

Detailed Experimental Protocols

PPARα Luciferase Reporter Assay

This assay is used to screen for compounds that activate PPARα.

Objective: To determine if this compound can activate PPARα.

Methodology:

-

Cell Culture and Transfection:

-

Culture hepatocytes (or other suitable cell lines) in appropriate media.

-

Co-transfect the cells with a PPARα expression vector and a luciferase reporter plasmid containing a peroxisome proliferator response element (PPRE).

-

-

Treatment:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., ethanol).

-

Treat the transfected cells with varying concentrations of this compound. Include a vehicle control and a positive control (e.g., a known PPARα agonist).

-

-

Luciferase Assay:

-

After an appropriate incubation period (e.g., 24 hours), lyse the cells.

-

Measure the luciferase activity in the cell lysates using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or total protein concentration to account for variations in transfection efficiency and cell number.

-

Express the results as fold activation relative to the vehicle control.

-

Western Blotting for Pro-inflammatory Proteins

This protocol is used to determine the effect of this compound on the expression of pro-inflammatory proteins like iNOS and COX-2.

Objective: To quantify the expression of iNOS and COX-2 in macrophages treated with this compound.

Methodology:

-

Cell Culture and Treatment:

-

Culture RAW 264.7 macrophage cells.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response. Include untreated and LPS-only controls.

-

-

Protein Extraction:

-

After the treatment period, wash the cells with ice-cold PBS.

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software.

-

Normalize the expression of the target proteins to the loading control.

-

Conclusion

This compound is a bioactive lipid that plays a complex role in inflammatory signaling. Its primary anti-inflammatory effects appear to be mediated through the activation of PPARγ, leading to the suppression of pro-inflammatory gene expression. While further research is needed to fully elucidate its interactions with other signaling pathways, such as NF-κB and MAPK, the existing evidence suggests that this compound and related compounds hold promise as potential therapeutic agents for inflammatory diseases. The experimental protocols outlined in this guide provide a framework for the continued investigation of this important signaling molecule.

References

- 1. 9-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]

- 2. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. LIPID MAPS [lipidmaps.org]

role of 9-OxoODE in atherosclerosis development

An In-Depth Technical Guide on the Role of 9-Oxo-10(E),12(Z)-octadecadienoic Acid (9-OxoODE) in Atherosclerosis Development

Abstract

Atherosclerosis is a chronic inflammatory disease characterized by the accumulation of lipids and fibrous elements in the large arteries. Oxidized lipids are pivotal in the initiation and progression of atherosclerotic plaques.[1] Among these, 9-Oxo-10(E),12(Z)-octadecadienoic acid (this compound), a ketone derivative of linoleic acid, has emerged as a significant bioactive molecule within the plaque microenvironment. This technical guide provides a comprehensive overview of the role of this compound in atherosclerosis, detailing its biosynthesis, signaling pathways, and effects on key vascular and immune cells. It summarizes quantitative data, presents detailed experimental protocols for its study, and visualizes complex biological processes to support researchers, scientists, and drug development professionals in this field.

Biosynthesis of this compound

This compound is formed from linoleic acid, the most abundant polyunsaturated fatty acid in human low-density lipoproteins (LDL), through enzymatic and non-enzymatic oxidative pathways.[2]

-

Enzymatic Pathway: The primary enzyme involved is the arachidonate (B1239269) 15-lipoxygenase (ALOX15), also known as 12/15-lipoxygenase.[3][4][5] ALOX15 oxygenates linoleic acid to form 9-hydroperoxyoctadecadienoic acid (9-HPODE). This unstable intermediate is then reduced to 9-hydroxyoctadecadienoic acid (9-HODE), which can be further oxidized to this compound.

-

Non-Enzymatic Pathway: In environments of high oxidative stress, such as within an advanced atherosclerotic lesion, reactive oxygen species (ROS) can directly oxidize linoleic acid, leading to the formation of a mixture of 9-HODE and 13-HODE, which are precursors to their respective oxo-derivatives. In advanced disease, 9-HODE is present in quantities at least as abundant as 13-HODE.

Figure 1: Biosynthesis pathways of this compound from linoleic acid.

Core Mechanisms of this compound in Atherosclerosis

This compound exerts pleiotropic effects on the primary cells involved in atherogenesis: macrophages, endothelial cells, and vascular smooth muscle cells (VSMCs).

Macrophage Activation and Foam Cell Formation

The transformation of macrophages into lipid-laden foam cells is a hallmark of early atherosclerosis. This compound and its precursor 9-HODE are potent modulators of macrophage function through dual signaling pathways.

-

Peroxisome Proliferator-Activated Receptor γ (PPARγ) Activation: 9-HODE and this compound are identified ligands for PPARγ, a nuclear receptor that regulates lipid metabolism and inflammation. Activation of PPARγ can upregulate the expression of the scavenger receptor CD36. This creates a potential positive feedback loop where oxidized lipids in LDL promote their own uptake, accelerating foam cell formation. However, PPARγ activation is also known to have anti-inflammatory effects, such as inhibiting the NF-κB signaling pathway.

-

GPR132 (G2A) Receptor Signaling: 9-HODE is a high-affinity ligand for the G protein-coupled receptor GPR132, which is highly expressed in macrophages within atherosclerotic plaques. Activation of GPR132 is associated with pro-inflammatory responses and increased apoptosis, contributing to the formation of a fragile, acellular plaque in advanced lesions.

Figure 2: Dual signaling roles of this compound/9-HODE in macrophages.

Endothelial Dysfunction and Monocyte Recruitment

Endothelial activation is a critical initiating event in atherosclerosis, leading to the recruitment of monocytes. Oxidized linoleic acid metabolites, including 9-HODE, can modulate this process. Human umbilical vein endothelial cells are capable of producing 9-HODE. Oxidized LDL stimulates the expression of adhesion molecules such as Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1) on endothelial cells. This upregulation enhances the adhesion of circulating monocytes, facilitating their migration into the subendothelial space where they differentiate into macrophages.

Figure 3: this compound's role in promoting monocyte-endothelial adhesion.

Vascular Smooth Muscle Cell (VSMC) Proliferation and Migration

The migration of VSMCs from the media to the intima and their subsequent proliferation contribute significantly to plaque growth and the formation of the fibrous cap. Oxidized lipids, as components of oxidized HDL and LDL, can promote VSMC proliferation and migration, often through the generation of ROS. While direct studies on this compound are limited, the general class of oxidized fatty acids is known to influence these pro-atherogenic VSMC behaviors.

Quantitative Data Summary

The concentration of this compound and its related metabolites varies significantly between healthy and diseased states, making them potential biomarkers for atherosclerosis.

Table 1: Concentration of this compound and Related Metabolites in Biological Samples

| Analyte | Sample Type | Condition | Concentration / Level | Citation |

|---|---|---|---|---|

| 9-HODE | LDL | Atherosclerotic Patients (36-47 years) | ~20-fold increase vs. healthy controls | |

| 9-HODE | LDL | Atherosclerotic Patients (69-94 years) | 30-100-fold increase vs. young healthy controls | |

| This compound | Rat Plasma | Healthy | Mean: 218.1 nmol/L | |

| 13-OxoODE | Rat Plasma | Healthy | Mean: 57.8 nmol/L | |

| 9-HODE | Rat Plasma | Healthy | Mean: 57.8 nmol/L |

| 13-HODE | Rat Plasma | Healthy | Mean: 123.2 nmol/L | |

Table 2: Analytical Parameters for this compound Quantification

| Parameter | Method | Value | Citation |

|---|

| Limit of Quantitation (LOQ) | Q-TOFMS | 35.9 nmol/L | |

Key Experimental Protocols

Protocol 1: Quantification of this compound in Plasma by LC-MS/MS

This protocol is adapted from established methods for the analysis of oxidized linoleic acid metabolites.

Figure 4: Workflow for extraction and analysis of this compound from plasma.

Methodology:

-

Sample Preparation: To 50 µL of thawed plasma in a glass tube, add a known amount of a stable isotope-labeled internal standard (e.g., d4-9-HODE).

-

Hydrolysis: Add 200 µL of 0.2 M NaOH in methanol. Vortex and incubate at 60°C for 30 minutes to hydrolyze esterified lipids.

-

Acidification & Extraction: Cool samples on ice and acidify to pH 3 with ~100 µL of 0.5 N HCl. Add 3 mL of hexane (B92381), vortex for 1 minute, and centrifuge (3000 rpm, 10 min, 4°C). Transfer the upper hexane layer to a new tube. Repeat the extraction.

-

Concentration: Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue in 200 µL of a suitable solvent (e.g., 80:20 methanol:water with 0.04% acetic acid) for LC-MS/MS analysis.

-

Analysis: Inject the sample into an LC-MS/MS system. Quantify this compound using multiple reaction monitoring (MRM) by comparing the peak area of the analyte to that of the internal standard.

Protocol 2: In Vitro Macrophage Foam Cell Formation Assay

This assay measures the ability of a compound to influence lipid uptake by macrophages.

Methodology:

-

Cell Culture: Culture a macrophage cell line (e.g., U937 or RAW 264.7) or primary bone marrow-derived macrophages in appropriate media. Differentiate monocytes into macrophages if necessary (e.g., using PMA for U937 cells).

-

Treatment: Pre-incubate macrophages with this compound at various concentrations for 1-2 hours.

-

Lipid Loading: Add oxidized LDL (oxLDL, typically 50 µg/mL) to the media and incubate for 24-48 hours to induce foam cell formation.

-

Staining: Wash the cells with PBS and fix with 4% paraformaldehyde. Stain for neutral lipids using an Oil Red O solution.

-

Quantification: Wash away excess stain and elute the retained dye from the cells using isopropanol. Measure the absorbance of the eluate with a spectrophotometer (at ~510 nm) to quantify lipid accumulation. Alternatively, visualize and count stained cells using microscopy.

Protocol 3: In Vivo Atherosclerosis Assessment in ApoE-/- Mice

This protocol uses a standard genetic mouse model of atherosclerosis.

Methodology:

-

Animal Model: Use Apolipoprotein E-deficient (ApoE-/-) mice, which spontaneously develop hypercholesterolemia and atherosclerotic lesions.

-

Diet and Treatment: At 6-8 weeks of age, place mice on a high-fat "Western" diet (e.g., 21% fat, 0.15% cholesterol) to accelerate atherosclerosis. Administer the test compound (e.g., this compound or a pathway modulator) or vehicle control to respective groups via an appropriate route (e.g., subcutaneous injection, oral gavage) for 10-16 weeks.

-

Tissue Collection: At the end of the study, euthanize the mice and perfuse the vascular system with saline. Harvest the aorta.

-

Lesion Analysis:

-

En Face Analysis: Open the aorta longitudinally, pin it flat, and stain with Sudan IV or Oil Red O to visualize lipid-rich plaques. Quantify the total plaque area as a percentage of the total aortic surface area using imaging software.

-

Aortic Root Histology: Embed the aortic root in OCT compound, cryosection, and stain with Oil Red O (for lipids) and hematoxylin (B73222) (for nuclei). Quantify the lesion area in serial sections. Further immunohistochemical staining can be performed for macrophages (e.g., CD68), smooth muscle cells (e.g., α-SMA), and collagen.

-

Conclusion and Therapeutic Outlook

This compound is a key oxidized linoleic acid metabolite that plays a multifaceted and context-dependent role in the pathophysiology of atherosclerosis. Its accumulation in atherosclerotic plaques and its ability to modulate macrophages, endothelial cells, and VSMCs underscore its importance. The dual nature of its signaling—pro-inflammatory via GPR132 and potentially anti-inflammatory or pro-atherogenic via PPARγ—presents a complex picture. This duality suggests that therapeutic strategies should not aim for a simple blockade or enhancement of this compound production but rather a nuanced modulation of its downstream pathways. A deeper understanding of how the balance between GPR132 and PPARγ signaling is regulated within the plaque could unveil novel therapeutic targets for stabilizing atherosclerotic lesions and mitigating cardiovascular disease.

References

- 1. The Role of Oxidized Low-Density Lipoproteins in Atherosclerosis: The Myths and the Facts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Strong increase in hydroxy fatty acids derived from linoleic acid in human low density lipoproteins of atherosclerotic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ALOX15 - Wikipedia [en.wikipedia.org]

- 5. Emerging role of 12/15-Lipoxygenase (ALOX15) in human pathologies - PMC [pmc.ncbi.nlm.nih.gov]

9-OxoODE interaction with PPAR gamma receptors

An In-depth Technical Guide on the Interaction of 9-Oxo-octadecadienoic Acid (9-OxoODE) with Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

Introduction

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of ligand-activated nuclear receptors that play crucial roles in lipid and glucose metabolism.[1] The gamma isoform, PPARγ, is a well-established regulator of adipogenesis, insulin (B600854) sensitivity, and inflammation, making it a significant therapeutic target for metabolic diseases like type 2 diabetes.[2][3] PPARγ is activated by a variety of endogenous and synthetic ligands, including fatty acids and their derivatives.[4]

9-Oxo-octadecadienoic acid (this compound), also known as 9-Keto-octadecadienoic acid (9-KODE), is an oxidized metabolite of linoleic acid.[5] These oxidized linoleic acid metabolites (OXLAMs) are implicated in a range of physiological and pathological processes. While its isomer, 13-OxoODE, has been more extensively studied as a PPARγ ligand, evidence suggests that this compound is also an endogenous ligand for PPARs. This guide provides a comprehensive technical overview of the biosynthesis of this compound, its interaction with PPARγ, the subsequent signaling pathways, and detailed experimental protocols for its study.

Biosynthesis and Presence in Biological Systems

This compound is formed in vivo from the enzymatic oxidation of linoleic acid. The process involves the conversion of linoleic acid to 9-hydroperoxy-octadecadienoic acid (9-HPODE), which is then reduced to 9-hydroxy-octadecadienoic acid (9-HODE). Subsequent oxidation of the allylic hydroxyl group of 9-HODE by enzymes such as hydroxy-fatty acid dehydrogenase yields this compound.

Quantitative Data on this compound Concentrations

The quantification of this compound in biological matrices is critical for understanding its physiological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for this purpose.

| Biological Matrix | Mean Concentration (nmol/L) | Analytical Method | Reference |

| Rat Plasma | 218.1 | Q-TOFMS | |

| Rat Plasma | 263.0 | Q-TOFMS (Standard Addition) |

Interaction with PPAR Gamma (PPARγ)

This compound is recognized as an endogenous ligand for PPARγ. Upon binding, it induces a conformational change in the receptor, initiating a cascade of molecular events that modulate gene expression. While specific binding affinity data (e.g., Kd, IC50) for the this compound and PPARγ interaction is not extensively detailed in current literature, its classification as a ligand is established. The closely related isomer, 13-OxoODE, has been shown to directly bind to PPARγ and exert anti-inflammatory effects. Reduced concentrations of a combined 13-oxoODE/9-oxoODE fraction have been correlated with decreased PPARγ expression, suggesting a functional link.

PPARγ Signaling Pathway

The activation of PPARγ by a ligand like this compound follows a canonical pathway for type II nuclear receptors.

-

Ligand Binding : this compound enters the cell and binds to the Ligand Binding Domain (LBD) of PPARγ located in the nucleus.

-

Heterodimerization : Ligand-bound PPARγ forms a heterodimer with the Retinoid X Receptor (RXR).

-

Co-repressor Release & Co-activator Recruitment : This heterodimerization and ligand binding cause the release of co-repressor proteins and the recruitment of co-activator complexes.

-

PPRE Binding : The PPARγ-RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.

-

Gene Transcription : The bound complex modulates the transcription of target genes involved in adipogenesis, lipid metabolism, and inflammation.

Downstream Effects of PPARγ Activation

Activation of PPARγ by its ligands can lead to several key physiological outcomes:

-

Adipogenesis : PPARγ is a master regulator of adipocyte differentiation. Its activation can convert fibroblasts into preadipose cells, which then differentiate into mature fat cells capable of storing fatty acids.

-

Anti-inflammatory Effects : PPARγ activation exerts anti-inflammatory actions by inhibiting the expression of pro-inflammatory genes. It can suppress the production of cytokines like TNF-α and IL-6 in macrophages. Studies on its isomer, 13-OxoODE, have shown a reduction in IL-8 secretion, highlighting the anti-inflammatory potential of this class of molecules.

-

Metabolic Regulation : PPARγ enhances the expression of genes involved in glucose and lipid metabolism, contributing to improved insulin sensitivity.

Experimental Protocols

Studying the interaction between this compound and PPARγ involves several key in vitro and analytical techniques.

PPARγ Ligand Binding Assay (Fluorometric)

This assay screens for compounds that bind to the PPARγ ligand-binding domain (LBD).

-

Principle : A fluorescently labeled PPARγ ligand (probe) is displaced by a test compound (e.g., this compound) that binds to the receptor, causing a decrease in fluorescence polarization or intensity.

-

Detailed Protocol :

-

Reagent Preparation : Prepare PPARγ Assay Buffer, human recombinant PPARγ protein, and a diluted Assay Probe solution as per manufacturer instructions.

-

Ligand Preparation : Dissolve this compound and a known PPARγ ligand control (e.g., Rosiglitazone) in DMSO to create stock solutions. Prepare serial dilutions to test a range of concentrations.

-

Assay Plate Setup : Add 1 µL of the test ligand (this compound), solvent control (DMSO), or ligand control to appropriate wells of a 384-well low-volume black plate.

-

Reaction Incubation : Add 24 µL of a pre-mixed solution containing PPARγ protein and the fluorescent probe to each well.

-

Incubation : Incubate the plate at room temperature for 5-10 minutes, protected from light.

-

Fluorescence Measurement : Measure the fluorescence intensity (Excitation/Emission ≈ 375/465 nm) in an endpoint mode.

-

Data Analysis : Calculate the percent relative fluorescence compared to the solvent control. Plot the percent inhibition against the concentration of the test ligand to determine the IC50 value.

-

References

- 1. researchgate.net [researchgate.net]

- 2. PPAR gamma and the control of adipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comprehensive analysis of PPARγ agonist activities of stereo-, regio-, and enantio-isomers of hydroxyoctadecadienoic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PPARs: regulators of metabolism and as therapeutic targets in cardiovascular disease. Part II: PPAR-β/δ and PPAR-γ - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

The Biosynthesis of 9-oxo-10E,12Z-octadecadienoic Acid: A Technical Guide

An in-depth exploration of the enzymatic pathway, kinetics, and experimental protocols for the synthesis of a key oxylipin.

Introduction

9-oxo-10E,12Z-octadecadienoic acid (9-KODE) is a naturally occurring oxidized fatty acid, an oxylipin, derived from linoleic acid. This molecule and its isomers are subjects of significant research interest due to their diverse biological activities, including roles in plant defense signaling and potential applications in drug development as modulators of inflammatory responses and other cellular processes. This technical guide provides a comprehensive overview of the core biosynthetic pathway of 9-KODE, presenting quantitative data, detailed experimental protocols, and visual representations of the key biochemical transformations for researchers, scientists, and professionals in drug development.

Core Biosynthetic Pathway

The primary route for the biosynthesis of 9-oxo-10E,12Z-octadecadienoic acid in plants and other organisms involves a two-step enzymatic cascade initiated from the polyunsaturated fatty acid, linoleic acid. The pathway is catalyzed by the sequential action of 9-lipoxygenase (9-LOX) and allene (B1206475) oxide synthase (AOS).

-

Oxygenation by 9-Lipoxygenase (9-LOX): The biosynthesis is initiated by the enzyme 9-lipoxygenase (EC 1.13.11.12), which catalyzes the stereospecific insertion of molecular oxygen into linoleic acid at the C-9 position. This reaction forms 9(S)-hydroperoxy-10E,12Z-octadecadienoic acid (9S-HPODE), a key intermediate with a conjugated diene system.

-

Conversion by Allene Oxide Synthase (AOS): The 9S-HPODE intermediate is then utilized as a substrate by allene oxide synthase (EC 4.2.1.92), a cytochrome P450 enzyme of the CYP74 family. AOS catalyzes the dehydration of the hydroperoxide, leading to the formation of a highly unstable allene oxide, 9(10)-epoxy-10,12Z-octadecadienoic acid.

-

Spontaneous Hydrolysis: The allene oxide is extremely short-lived in aqueous environments and undergoes spontaneous, non-enzymatic hydrolysis. This hydrolysis results in the formation of several products, including α-ketols and γ-ketols. The principal α-ketol product of this reaction is 9-oxo-10E,12Z-octadecadienoic acid.

Biosynthetic pathway of 9-oxo-10E,12Z-octadecadienoic acid.

Quantitative Data

The efficiency of the biosynthetic pathway is dependent on the kinetic parameters of the involved enzymes. The following tables summarize available kinetic data for 9-lipoxygenase and allene oxide synthase from different sources.

Table 1: Kinetic Parameters of 9-Lipoxygenase with Linoleic Acid

| Enzyme Source | Km (µM) | Vmax (nmol/min/mg protein) | pH Optimum | Reference |

| Soybean (LOX-1B) | 7.7 | 30.0 | 9.0 | [1] |

| Soybean (in aqueous medium) | 20.7 | 8.3 | 9.0 | [1] |

Note: Kinetic parameters can vary significantly based on the enzyme source, purity, and assay conditions.

Table 2: Substrate Specificity of Allene Oxide Synthase from Flaxseed

| Substrate | Relative Activity (%) |

| 13(S)-HPOD | 100 |

| 9(S)-HPOD | Lower than 13(S)-HPOD |

Note: While some AOS enzymes show a preference for 13-hydroperoxides, others, particularly from the CYP74C subfamily, exhibit higher activity towards 9-hydroperoxides.[2]

Experimental Protocols

Protocol 1: 9-Lipoxygenase Activity Assay

This protocol is based on the spectrophotometric determination of the formation of conjugated dienes.

Materials:

-

Enzyme extract containing 9-lipoxygenase

-

Linoleic acid substrate solution (10 mM sodium linoleate)

-

Phosphate (B84403) buffer (50 mM, pH 6.0)

-

UV-Vis Spectrophotometer

Procedure:

-

Substrate Preparation: Prepare a 10 mM sodium linoleate (B1235992) stock solution. In a 150 mL Erlenmeyer flask, add 10 mL of boiled distilled water, 78 µL of linoleic acid, and 90 µL of Tween 20. Protect the solution from light. Mix gently and add 0.5 M NaOH dropwise until the solution clarifies. Adjust the final volume to 25 mL with boiled distilled water.[3]

-

Reaction Mixture: In a 1.5 mL microtube, prepare the test sample by mixing 1000 µL of phosphate buffer and 10.0 µL of the sodium linoleate stock solution. Prepare a blank with 1002 µL of phosphate buffer and 10.0 µL of the sodium linoleate stock solution.[3]

-

Enzyme Reaction: Initiate the reaction by adding 2.0 µL of the enzyme extract to the test sample.

-

Spectrophotometric Measurement: Immediately transfer the reaction mixture to a quartz cuvette and monitor the increase in absorbance at 234 nm for 1-5 minutes. The rate of increase in absorbance is proportional to the lipoxygenase activity.

-

Calculation of Activity: The enzyme activity can be calculated using the molar extinction coefficient of the hydroperoxide product (ε = 25,000 M-1cm-1).

Workflow for 9-Lipoxygenase activity assay.

Protocol 2: Allene Oxide Synthase Activity Assay

This protocol measures the disappearance of the hydroperoxide substrate.

Materials:

-

Purified or partially purified allene oxide synthase

-

9(S)-HPODE substrate (prepared enzymatically or purchased)

-

Potassium phosphate buffer (50 mM, pH 7.0)

-

UV-Vis Spectrophotometer

Procedure:

-

Substrate Preparation: Prepare a solution of 9(S)-HPODE in the potassium phosphate buffer. The typical concentration is in the range of 30-60 µM.

-

Reaction Mixture: In a quartz cuvette, add 1 mL of the 9(S)-HPODE solution.

-

Enzyme Reaction: Start the reaction by adding a small amount of the enzyme preparation to the cuvette.

-

Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 234 nm. The disappearance of the conjugated diene in the 9(S)-HPODE results in a decrease in absorbance.

-

Calculation of Activity: The AOS activity is expressed as the change in A234 per minute per milligram of protein.

Protocol 3: Extraction and Purification of 9-oxo-10E,12Z-octadecadienoic acid

This protocol describes a general procedure for the extraction of the final product from a reaction mixture or biological sample.

Materials:

-

Reaction mixture or homogenized biological tissue

-

Extraction solvent (e.g., a mixture of hexane (B92381) and isopropanol)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

-

Extraction: Acidify the reaction mixture or homogenate to pH 3-4 with a dilute acid. Extract the lipids with an organic solvent.

-

Solid Phase Extraction (SPE): Pass the crude lipid extract through a pre-conditioned C18 SPE cartridge. Wash the cartridge with a non-polar solvent to remove neutral lipids. Elute the oxylipins with a more polar solvent, such as methanol (B129727) or acetonitrile.

-

HPLC Purification: Further purify the eluted fraction using reversed-phase HPLC on a C18 column. Use a suitable mobile phase gradient (e.g., acetonitrile/water/acetic acid) to separate 9-KODE from other oxylipins.

-

Identification and Quantification: Collect the fraction corresponding to the 9-KODE peak. Confirm its identity using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Quantify the amount of purified compound using a standard curve.

Conclusion

The biosynthesis of 9-oxo-10E,12Z-octadecadienoic acid is a well-defined enzymatic pathway that plays a significant role in the generation of bioactive oxylipins. Understanding the intricacies of this pathway, including the kinetics of the involved enzymes and the protocols for their study, is crucial for researchers in the fields of plant biology, lipid biochemistry, and drug discovery. The methodologies and data presented in this guide provide a solid foundation for the investigation and potential exploitation of this important biosynthetic route.

References

9-Keto-10(E),12(Z)-octadecadienoic Acid (9-KODE): A Technical Guide to its Natural Sources, Analysis, and Biological Significance

Authored for: Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

This technical guide provides a comprehensive overview of 9-keto-10(E),12(Z)-octadecadienoic acid (9-KODE), an oxidized metabolite of the essential fatty acid, linoleic acid. This document details the natural occurrence of 9-KODE in animal and plant tissues, presenting available quantitative data. It outlines detailed experimental protocols for the extraction, purification, and analysis of 9-KODE from biological matrices. Furthermore, it explores the biosynthetic pathways leading to its formation and elucidates its known biological activities and associated signaling pathways, primarily focusing on the activation of Peroxisome Proliferator-Activated Receptors (PPARs). This guide is intended to serve as a foundational resource for researchers in the fields of lipidomics, pharmacology, and drug development.

Natural Occurrence and Quantitative Data

9-Keto-10(E),12(Z)-octadecadienoic acid (9-KODE) is a naturally occurring oxylipin formed in vivo from the oxidation of linoleic acid. Its presence has been confirmed in a variety of biological systems, ranging from mammalian tissues to plants.

Animal Tissues

9-KODE is primarily found esterified within the phospholipids (B1166683) of biological membranes. Early studies identified its presence in rabbit reticulocytes and mitochondrial membranes. In these tissues, 9-KODE, along with its isomer 13-KODE, can account for a significant portion of the oxidized linoleate (B1235992) residues. More recent lipidomic analyses have enabled the precise quantification of 9-KODE in plasma.

Plant Tissues

The occurrence of 9-KODE has been reported in several plant species. Notably, it has been identified in Glycine max (soybean) and Capsicum annuum (pepper). Additionally, a closely related geometric isomer, 9-oxo-(10E,12E)-octadecadienoic acid (9-EE-KODE), has been isolated from the calyx of eggplant (Solanum melongena), where it is investigated for its cytotoxic properties.[1][2] The presence of related keto-fatty acids in other common produce like tomatoes suggests a wider distribution in the plant kingdom.[3][4]

Quantitative Data Summary

The following table summarizes the available quantitative data on the occurrence of 9-KODE in various natural sources. The limited availability of extensive quantitative data highlights a key area for future research.

| Natural Source | Tissue / Matrix | Concentration / Amount | Analysis Method | Reference(s) |

| Rat (Rattus norvegicus) | Plasma | 218.1 ± 53.7 nmol/L | Q-TOFMS | [5] |

| (263.0 nmol/L via standard addition curve) | ||||

| Rabbit (Oryctolagus cuniculus) | Reticulocyte Membranes | Up to 2% of total linoleate residues (as 9- & 13-KODE) | HPLC, GC/MS |

Biosynthesis of 9-KODE

9-KODE is not synthesized de novo but is rather a downstream product of the oxidative metabolism of linoleic acid. The formation of 9-KODE is a multi-step process involving enzymatic oxidation and subsequent conversion.

-

Initial Oxidation: The pathway begins with the enzymatic oxygenation of linoleic acid to form 9-hydroperoxyoctadecadienoic acid (9-HPODE). This reaction is primarily catalyzed by lipoxygenase (LOX) enzymes, though cyclooxygenase (COX) enzymes can also contribute.

-

Reduction to Hydroxy Intermediate: The hydroperoxy group of 9-HPODE is rapidly reduced in vivo by peroxidases, such as glutathione (B108866) peroxidase, to yield the more stable hydroxy derivative, 9-hydroxyoctadecadienoic acid (9-HODE).

-

Oxidation to Keto Form: The final step is the oxidation of the hydroxyl group of 9-HODE to a ketone, forming 9-KODE. This conversion is catalyzed by a hydroxy-fatty acid dehydrogenase.

Experimental Protocols

The accurate analysis of 9-KODE from complex biological matrices requires robust and sensitive methodologies. Due to its low endogenous concentrations and potential for ex vivo formation, careful sample handling and validated analytical techniques are paramount.

Extraction and Purification

This protocol provides a general framework for the extraction of total 9-KODE (free and esterified) from tissue or plasma.

-

Sample Homogenization: Snap-freeze tissue samples in liquid nitrogen immediately after collection to quench metabolic activity. Homogenize the frozen tissue in a cold solvent mixture, often methanol (B129727) containing an antioxidant like butylated hydroxytoluene (BHT) to prevent auto-oxidation.

-

Internal Standard Spiking: Add a known amount of an isotope-labeled internal standard (e.g., 9-KODE-d₄) to the homogenate. This is critical for accurate quantification as it corrects for analyte loss during sample preparation and for matrix effects during analysis.

-

Saponification (for total 9-KODE): To release 9-KODE from its esterified form in lipids, perform a base hydrolysis. Add a strong base (e.g., KOH in methanol) and incubate the sample (e.g., at 60°C for 1 hour). This step cleaves the ester bonds.

-

Acidification and Liquid-Liquid Extraction (LLE): After hydrolysis, acidify the sample to a pH of ~4.0 to protonate the carboxylic acid group of 9-KODE. Perform LLE by adding an immiscible organic solvent (e.g., hexane (B92381) or ethyl acetate), vortexing, and centrifuging to separate the phases. The lipid-soluble 9-KODE will partition into the organic layer. Repeat the extraction process to ensure high recovery.

-